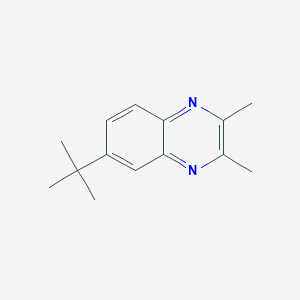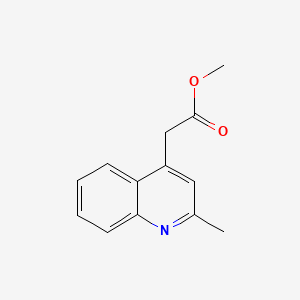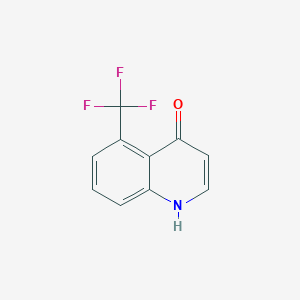
5-(Trifluoromethyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)quinolin-4(1H)-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group attached to the quinoline ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)quinolin-4(1H)-one typically involves the reaction of 4-chloro-6-(trifluoromethyl)quinoline with appropriate reagents under controlled conditions . The reaction is carried out in anhydrous conditions using flame-dried glassware and magnetic stirring under a nitrogen atmosphere . Common solvents used include anhydrous solvents obtained from commercial sources such as Sigma-Aldrich or Alfa Aesar .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trifluoromethyl)quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
Applications De Recherche Scientifique
5-(Trifluoromethyl)quinolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-influenza agent.
Medicine: Explored for its antimalarial and antiviral properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in viral replication, making it a potential antiviral agent . The compound’s trifluoromethyl group enhances its binding affinity to these targets, thereby increasing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-(trifluoromethyl)quinoline: A precursor in the synthesis of 5-(Trifluoromethyl)quinolin-4(1H)-one.
4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid: Exhibits moderate anti-influenza activity.
2-R-oxazolo[4,5-c]quinolin-4(5H)-ones: Synthesized from quinoline derivatives and have similar biological activities.
Uniqueness
This compound is unique due to its trifluoromethyl group, which enhances its chemical stability and biological activity compared to other quinoline derivatives. This makes it a valuable compound for various scientific research applications, particularly in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C10H6F3NO |
|---|---|
Poids moléculaire |
213.16 g/mol |
Nom IUPAC |
5-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)6-2-1-3-7-9(6)8(15)4-5-14-7/h1-5H,(H,14,15) |
Clé InChI |
HKIQLQJZKCSFRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=O)C=CNC2=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


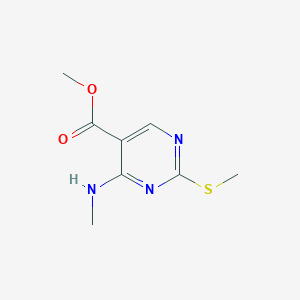
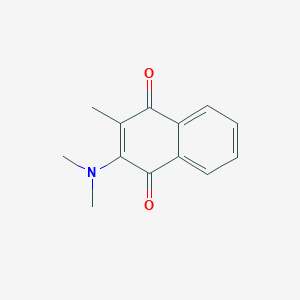
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15068399.png)
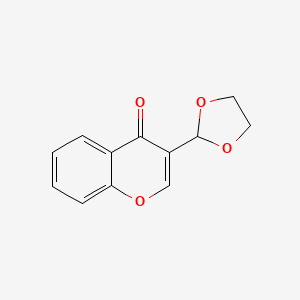
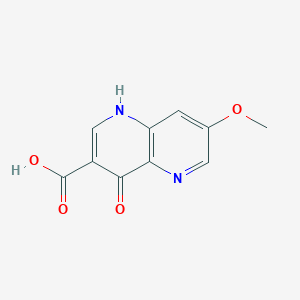

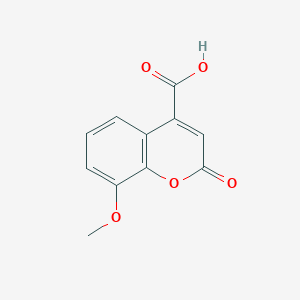
![2-Bromo-7-methylimidazo[5,1-b]thiazole](/img/structure/B15068435.png)
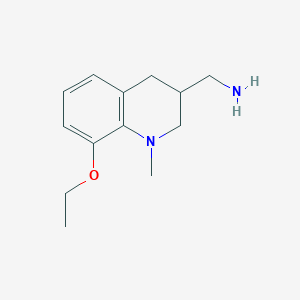

![2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole](/img/structure/B15068448.png)
![N-Ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B15068449.png)
